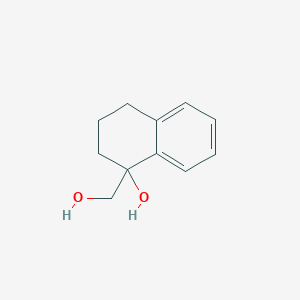

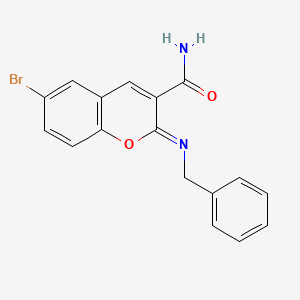

![molecular formula C14H12ClNO3 B2543949 (4-氯苯基)甲基 N-[(E)-2-(呋喃-2-基)乙烯基]氨基甲酸酯 CAS No. 338399-74-9](/img/structure/B2543949.png)

(4-氯苯基)甲基 N-[(E)-2-(呋喃-2-基)乙烯基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a type of carbamate that is likely to possess interesting chemical and biological properties due to the presence of a chlorophenyl group and a furan moiety within its structure. Carbamates are a class of organic compounds that have wide-ranging applications, including use as insecticides, pharmaceuticals, and intermediates in organic synthesis. The chlorophenyl group is known for its role in enhancing biological activity, while the furan ring is a common motif in various bioactive molecules.

Synthesis Analysis

While the specific synthesis of (4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is not detailed in the provided papers, the synthesis of related carbamates has been described. For instance, the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates involves the use of isocyanates derived from Fmoc-amino acids, resulting in crystalline solids that are fully characterized and used as building blocks for further chemical synthesis . This suggests that a similar approach could potentially be applied to synthesize the compound , using appropriate starting materials and isocyanate derivatives.

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of a carbamate group (–O(C=O)NH–), which is a key functional group that defines this class of compounds. The molecular structure is further influenced by substituents attached to the phenyl ring and the alkene linkage to the furan ring. The presence of a chloro substituent on the phenyl ring could affect the electron density and reactivity of the molecule, while the furan ring could contribute to the compound's aromaticity and potential interactions with biological targets .

Chemical Reactions Analysis

Carbamates typically undergo chemical reactions that involve the carbamate group. These reactions can include hydrolysis to form amines and carbon dioxide, as well as reactions with nucleophiles and electrophiles depending on the substituents present on the carbamate. The chlorophenyl group may participate in electrophilic aromatic substitution reactions, while the furan ring can undergo Diels-Alder reactions due to its diene character .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates like (4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate are influenced by their molecular structure. The crystalline nature of related carbamates suggests that this compound may also exhibit crystallinity, which can be important for its isolation and purification . The presence of the chlorophenyl group could confer lipophilicity, potentially affecting the compound's solubility and distribution in biological systems. The furan ring could contribute to the compound's stability and reactivity, as furans are known to be relatively stable yet reactive in certain chemical environments .

科学研究应用

抗菌活性

一项研究合成了 2-氨基-4-(4-氯苯基)-N-(3-呋喃-2-基甲基甲酰胺)噻吩及其衍生物,并筛选了它们的抗菌活性。这些衍生物包括各种席夫碱,表明在抗菌应用中具有潜在用途 (Arora 等人,2013 年)。

抗肺炎卡氏肺囊虫活性

另一项研究合成了 2,5-双(4-氨基苯基)呋喃的氨基甲酸酯类似物,包括 4-氟苯基氨基甲酸酯和 4-甲氧基苯基氨基甲酸酯,并评估了它们作为肺炎卡氏肺囊虫肺炎 (PCP) 的前药。与母体药物相比,其中一些化合物显示出改善的活性并降低了毒性 (Rahmathullah 等人,1999 年)。

抗炎和抗菌剂

关于含有 1-(4-氯苯基)-3-(4-取代苯基)-5-(5-(4-硝基苯基)呋喃-2-基)-4,5-二氢吡唑的 novel 吡唑啉衍生物的研究表明显着体内抗炎和体外抗菌活性。这表明它们作为开发抗炎药物的分子模板的潜力 (Ravula 等人,2016 年)。

染料合成和织物应用

一项研究合成了源自噻吩的分散染料,包括乙基-4-((4-氯苯基)氨基甲酰基)-2-((5-氰基-2-羟基-1,4-二甲基-6-氧代-1,6-二氢-吡啶-3-基)重氮基)-5-甲硫基噻吩-3-甲酸酯。当这些染料应用于涤纶和尼龙 6.6 织物时,显示出良好的平滑度、优异的耐汗渍性和耐升华性,表明它们在纺织工业中的应用 (Abolude 等人,2021 年)。

氨基甲酸酯衍生物合成

一项涉及氨基甲酸酯衍生物合成的研究使用了硒化学。结果表明在合成各种有机化合物中具有潜在应用 (Bleasdale 等人,1994 年)。

杀菌剂载体系统

开发了含有苯达宁和戊唑醇的固体脂质纳米粒和聚合物纳米胶囊用于农业应用。这些载体显示出高缔合效率和改进的释放曲线,表明它们可用于提高杀菌剂的有效性和降低毒性 (Campos 等人,2015 年)。

有机配体的分析研究

关于含呋喃环的有机配体(如乙基 5-(哌啶-1-基-甲基)呋喃-2-甲酸酯)的研究突出了它们的螯合性质和抗菌活性,这对于开发新的药物化合物可能具有重要意义 (Patel,2020 年)。

属性

IUPAC Name |

(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c15-12-5-3-11(4-6-12)10-19-14(17)16-8-7-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAXUBWJONYDAP-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CNC(=O)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

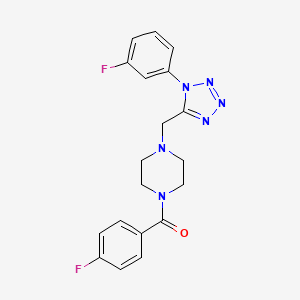

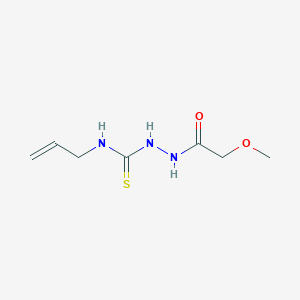

![methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2543869.png)

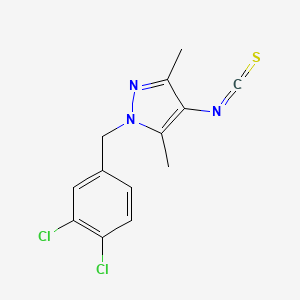

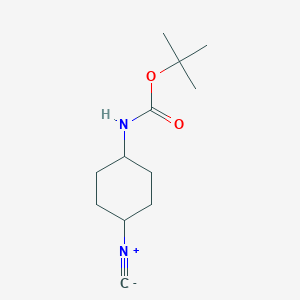

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2543876.png)

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/no-structure.png)

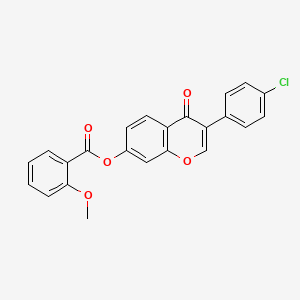

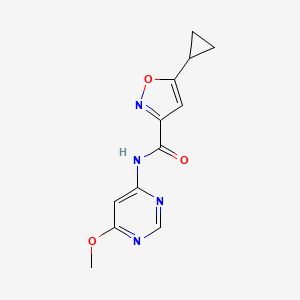

![(1R,2R,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2543882.png)

![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2543884.png)